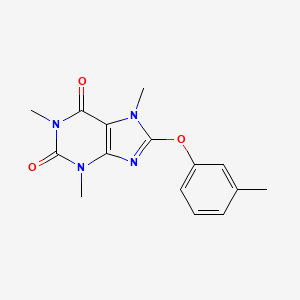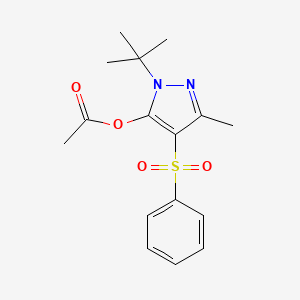![molecular formula C15H11ClN2O3S B5754339 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a critical role in cell growth and proliferation, making it an attractive target for cancer therapy. In
Mécanisme D'action
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid inhibits glutaminase, the enzyme responsible for converting glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase with 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid leads to a decrease in α-ketoglutarate, which in turn leads to a decrease in the production of ATP and other essential metabolites. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to inducing cell death in cancer cells, 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the invasiveness of cancer cells. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to reduce the levels of lactate and pyruvate in cancer cells, which can lead to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its selectivity for glutaminase. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have minimal effects on other enzymes involved in glutamine metabolism, making it a useful tool for studying the role of glutaminase in cancer cells. One limitation of using 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential toxicity. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have toxic effects on normal cells, and care must be taken to ensure that the concentration of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid used in experiments is appropriate.
Orientations Futures
There are several future directions for the study of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of combination therapies that include 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to enhance the efficacy of other cancer therapies, and further studies are needed to determine the optimal combination of therapies for different types of cancer. Another area of interest is the development of new glutaminase inhibitors that may be more effective or less toxic than 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, further studies are needed to determine the long-term effects of 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid on normal cells and to identify potential side effects that may limit its clinical use.
Méthodes De Synthèse
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with thiourea to form 4-chlorobenzoyl isothiocyanate, which is then reacted with 2-aminobenzoic acid to form 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid.
Applications De Recherche Scientifique
2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential as a cancer therapy. Glutamine is essential for the survival of cancer cells, and inhibiting glutaminase with 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce cell death in a variety of cancer cell lines. 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-7-5-9(6-8-10)13(19)18-15(22)17-12-4-2-1-3-11(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHMNICFFSTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
